Cardiac-to-Vascular Selectivity Ratio
In a head-to-head in vivo study in normotensive Donryu rats anesthetized with pentobarbital, Bometolol exhibited a cardiac-to-vascular (C:V) selectivity ratio of 8.13, calculated as the antilog of the difference between mean in vivo pA2 values for heart rate and blood pressure. This value positions bometolol as highly cardioselective — approximately 6.8-fold greater than propranolol (C:V = 1.20, non-selective) and 5.9-fold greater than pindolol (C:V = 1.38), though below atenolol (C:V = 9.77). Compared with bunitrolol (C:V = 2.95) and sotalol (C:V = 0.71), bometolol achieves a selectivity that is 2.8× and 11.4× higher, respectively [1].
| Evidence Dimension | Cardiac-to-vascular β-receptor blockade ratio (C:V ratio) determined by in vivo pA2 shift analysis |
|---|---|
| Target Compound Data | Bometolol C:V ratio = 8.13 |
| Comparator Or Baseline | Atenolol = 9.77; Bunitrolol = 2.95; Pindolol = 1.38; Propranolol = 1.20; Sotalol = 0.71 |
| Quantified Difference | Bometolol C:V is 6.8× > propranolol, 5.9× > pindolol, 2.8× > bunitrolol, 11.4× > sotalol, and 0.83× vs. atenolol |
| Conditions | Normotensive Donryu rats, pentobarbital anesthesia; isoproterenol cumulative i.v. challenge; C:V ratio = antilog(Δ in vivo pA2 HR – BP) |
Why This Matters
For studies requiring high β1-selectivity without the near-absolute cardiac confinement of atenolol, bometolol provides a distinct intermediate selectivity window not offered by any other β-blocker in this comparator set.
- [1] Kudo Y, et al. A simple method to determine the ratio of cardiac to vascular beta-receptor blockade in the rat in vivo. J Pharmacobiodyn. 1981 Jul;4(7):475-82. PMID: 6117611. View Source
